4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole 4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20469132
InChI: InChI=1S/C5H4ClF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2
SMILES:
Molecular Formula: C5H4ClF3N2
Molecular Weight: 184.55 g/mol

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole

CAS No.:

Cat. No.: VC20469132

Molecular Formula: C5H4ClF3N2

Molecular Weight: 184.55 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole -

Specification

Molecular Formula C5H4ClF3N2
Molecular Weight 184.55 g/mol
IUPAC Name 4-(chloromethyl)-1-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H4ClF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2
Standard InChI Key LNBVZBXEQIZFON-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1C(F)(F)F)CCl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The core structure of 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl (-CF3_3) group at position 1 and the chloromethyl (-CH2_2Cl) group at position 4 introduce significant electronic and steric effects. These substituents enhance the compound’s lipophilicity and metabolic stability, traits desirable in bioactive molecules .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC5_5H4_4ClF3_3N2_2
Molecular Weight192.55 g/mol
IUPAC Name4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole
SMILESClCC1=CN(N=C1C(F)(F)F)

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the pyrazole ring, while the chloromethyl group serves as a reactive site for further functionalization . X-ray crystallography of analogous trifluoromethylpyrazoles reveals intramolecular C–H⋯N and C–H⋯F interactions, which stabilize the crystal lattice and influence solubility .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole is documented, patented methods for related trifluoromethylpyrazoles provide a framework. A common approach involves:

  • Condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone to form diketone intermediates .

  • Cyclization with hydrazines to construct the pyrazole ring .

  • Post-functionalization via chlorination or alkylation to introduce the chloromethyl group .

For example, 3-(trifluoromethyl)-1-methylpyrazole-4-carboxylic acid is synthesized by reacting 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, followed by oxidation . Adapting this method, the chloromethyl group could be introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Table 2: Representative Synthesis Steps from Analogous Compounds

StepReactionConditionsYield
1Condensation of CF3_3COCl with enamine−20°C, CH2_2Cl2_295%
2Cyclization with methylhydrazine−25°C to −20°C, 1 h90%
3Oxidation to carboxylic acidNaOH, H2_2O2_2, acidification96%

Challenges in Synthesis

The chloromethyl group’s susceptibility to hydrolysis and elimination necessitates anhydrous conditions and low temperatures during synthesis . Additionally, regioselectivity in pyrazole formation must be controlled to avoid isomerization .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound’s solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is moderate, while aqueous solubility is limited due to its hydrophobic trifluoromethyl group . Stability studies of similar chloromethylpyrazoles indicate sensitivity to light and moisture, requiring storage under inert atmospheres .

Spectroscopic Characterization

  • 1^1H NMR: Signals for the chloromethyl protons appear at δ 4.2–4.5 ppm as a singlet, while pyrazole ring protons resonate near δ 7.5–8.0 ppm.

  • 19^{19}F NMR: The trifluoromethyl group shows a characteristic triplet at δ −60 to −65 ppm .

Applications in Research and Industry

Pharmaceutical Intermediates

Trifluoromethylpyrazoles are key intermediates in antiviral and anticancer agents. The chloromethyl group allows conjugation with pharmacophores, enhancing target binding . For instance, analogs of this compound have been explored as inhibitors of kinase enzymes .

Agrochemical Development

The compound’s halogenated structure aligns with herbicides and insecticides that leverage halogen bonds for bioactivity. Chloromethyl groups facilitate derivatization into thioureas or sulfonamides, common in fungicides .

PrecautionImplementation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hoods for handling
StorageAirtight container, desiccated, −20°C

Environmental Impact

While ecotoxicity data are unavailable, chlorinated compounds generally require careful disposal to prevent groundwater contamination .

Future Directions and Research Gaps

Current literature lacks direct studies on 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole, highlighting opportunities for:

  • Optimized Synthesis: Developing one-pot methods to improve yield and regioselectivity.

  • Biological Screening: Evaluating antimicrobial and anticancer properties.

  • Crystallographic Studies: Resolving intramolecular interactions to guide drug design .

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